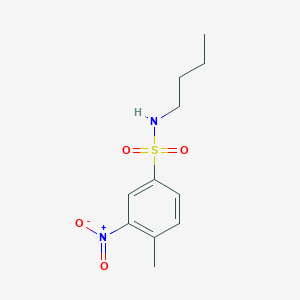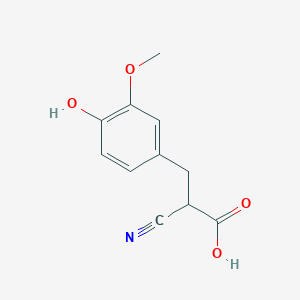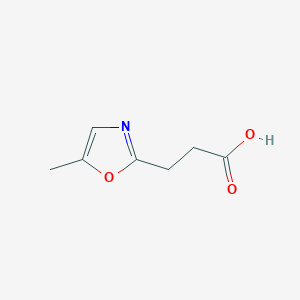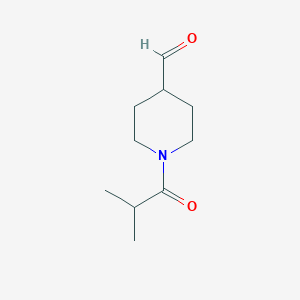![molecular formula C12H9FN4 B3080210 3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1082472-01-2](/img/structure/B3080210.png)
3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Übersicht
Beschreibung
“3-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C12H9FN4. It has a molecular weight of 228.23 and is also known as this compound hydrochloride . The compound is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H9FN4.ClH/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12;/h1-7H,14H2;1H . This code provides a standardized way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
The compound is typically in the form of a powder . It has a molecular weight of 228.23 and an InChI code of 1S/C12H9FN4.ClH/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12;/h1-7H,14H2;1H .Wissenschaftliche Forschungsanwendungen
Electroluminescent Properties and Applications in Organic Light-Emitting Diodes
Compounds based on [1,2,4]-triazolo[4,3-a]-pyridine, such as tris(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl)amine (TPATP) and tris(4′-([1,2,4]triazolo[4,3-a]pyridin-3-yl)biphenyl-4-yl)amine (TPAPTP), have been synthesized for use in red phosphorescent organic light emitting diodes (PhOLEDs). These compounds enhance electron transport, and their bipolar nature aids in charge transportation, leading to significant electroluminescent performance in red PhOLED devices (Kang et al., 2017).
Antiproliferative Activity Against Cancer Cell Lines
Fluorinated derivatives, including variants of [1,2,4]triazolo[4,3-a]pyridin, have been synthesized and shown to exhibit antiproliferative activity against breast, colon, and lung cancer cell lines. Notably, these compounds do not inhibit bovine dihydrofolate reductase (DHFR), suggesting their antiproliferative activity operates via mechanisms other than DHFR inhibition (Dolzhenko et al., 2008).
Herbicidal Activity on Vegetation
Certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrate excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This highlights the potential agricultural applications of these compounds in controlling unwanted plant growth (Moran, 2003).
Structural and Spectroscopic Properties
A study of the structural and spectroscopic properties of a new triazolopyridine derivative, specifically 1,2,4-triazolo[4,3-a]pyridin-3-amine, provides insights into its molecular structure and vibrational spectra, which are crucial for understanding its potential applications in various scientific fields (Dymińska et al., 2022).
Synthesis and Structural Studies
Studies on the synthesis and structural properties of various [1,2,4]triazolo[4,3-a]pyridine derivatives, including their crystal structures and molecular interactions, provide essential data for further exploration of their potential applications in pharmaceuticals and materials science (Aggarwal et al., 2019).
Wirkmechanismus
Target of Action
Similar compounds have shown potential anti-tumor activity against various cancer cell lines and antibacterial activities .
Mode of Action
It is suggested that similar compounds may inhibit the growth of cancer cells and bacteria .
Biochemical Pathways
Similar compounds have been shown to affect the growth of cancer cells and bacteria, suggesting that they may interfere with cellular proliferation and metabolic pathways .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-8(2-4-9)12-16-15-11-6-5-10(14)7-17(11)12/h1-7H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPOEIOBLVKRFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B3080128.png)

![O-[3-(3-bromophenyl)propyl]hydroxylamine](/img/structure/B3080147.png)


![3-tert-Butyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080163.png)
![3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080166.png)

![{1-[(2-chlorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B3080179.png)


![2-[3-(4-Methylpiperazin-1-yl)propoxy]aniline](/img/structure/B3080222.png)

![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B3080244.png)
